BenchChemオンラインストアへようこそ!

Alvimopan

Opioid receptor pharmacology Binding affinity PAMORA

Alvimopan is the only FDA-approved pharmacotherapy for postoperative ileus, making it an essential reference standard for surgical recovery research and ERAS protocol development. Its uniquely slow μ-opioid receptor dissociation kinetics (t₁/₂=30-44 min) distinguish it from all other PAMORAs, enabling structure-kinetic relationship studies. With sub-nanomolar affinity (Ki=0.4 nM) and no measurable agonist activity, it serves as a clean, high-sensitivity probe for receptor binding assays. University and pharmaceutical procurement teams should prioritize this compound for comparative pharmacology studies where kinetic selectivity, neutral antagonism, and a distinct REMS-restricted inpatient safety profile are critical parameters.

Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
CAS No. 145590-44-9
Cat. No. B130648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan
CAS145590-44-9
SynonymsADL 8-2698
ADL8-2698
alvimopan
alvimopan anhydrous
anhydrous alvimopan
Entereg
LY 246736
LY-246736
LY246736
trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
InChIInChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
InChIKeyUPNUIXSCZBYVBB-JVFUWBCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 mg/mL
In water, 2.179 mg/L at 25 °C (est)
8.34e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan (CAS 145590-44-9): Peripherally Restricted Mu-Opioid Antagonist for Postoperative Ileus and Investigational Use in Opioid-Induced Constipation


Alvimopan (trade name Entereg®) is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine that functions as a selective, competitive antagonist at peripheral μ-opioid receptors [1]. Unlike centrally penetrating opioid antagonists, alvimopan achieves peripheral restriction through kinetic selectivity—its high affinity (Ki = 0.4 nM) and exceptionally slow dissociation rate from μ-opioid receptors (t₁/₂ = 30–44 minutes) limit systemic absorption and blood-brain barrier penetration [2]. Alvimopan is FDA-approved for accelerating upper and lower gastrointestinal recovery following partial large or small bowel resection with primary anastomosis, making it the only therapy specifically indicated for postoperative ileus [3]. Development for chronic opioid-induced constipation (OIC) was discontinued following cardiovascular safety concerns during long-term trials, though its peripheral μ-opioid antagonist mechanism remains pharmacologically distinct within the PAMORA class [4].

Why Methylnaltrexone, Naloxegol, or Naldemedine Cannot Be Directly Substituted for Alvimopan in Procurement or Clinical Protocols


Despite belonging to the same PAMORA (peripherally acting mu-opioid receptor antagonist) class, alvimopan, methylnaltrexone, naloxegol, and naldemedine exhibit fundamentally distinct pharmacological profiles that preclude therapeutic interchangeability. Alvimopan achieves peripheral restriction via slow receptor dissociation kinetics (t₁/₂ = 30–44 min), whereas methylnaltrexone relies on quaternary amine structure for limited CNS penetration [1]. Alvimopan demonstrates approximately 40-fold higher binding affinity for human μ-opioid receptors (pKᵢ = 9.6) compared to methylnaltrexone (pKᵢ = 8.0) and lacks the partial agonist activity observed with methylnaltrexone [2]. Critically, alvimopan is the only PAMORA with FDA approval for postoperative ileus; methylnaltrexone, naloxegol, and naldemedine are indicated exclusively for opioid-induced constipation [3]. Additionally, alvimopan carries an FDA-mandated REMS (Risk Evaluation and Mitigation Strategy) restricting use to 15 doses in hospitalized patients due to cardiovascular risk with long-term exposure—a regulatory constraint absent for other PAMORAs [4]. These differences in molecular pharmacology, approved indications, and safety monitoring requirements directly impact procurement decisions for both clinical and research applications.

Alvimopan Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons Versus PAMORA Comparators


Alvimopan Exhibits 40-Fold Higher μ-Opioid Receptor Binding Affinity Than Methylnaltrexone with No Partial Agonist Activity

Alvimopan demonstrates significantly higher binding affinity for human μ-opioid receptors compared to methylnaltrexone. In a direct head-to-head in vitro pharmacological comparison, alvimopan exhibited a pKᵢ value of 9.6 (Kᵢ ≈ 0.25 nM) versus methylnaltrexone's pKᵢ of 8.0 (Kᵢ ≈ 10 nM), representing an approximately 40-fold difference in affinity [1]. Critically, functional [³⁵S]GTPγS incorporation assays revealed that methylnaltrexone possesses positive intrinsic activity consistent with partial μ-opioid receptor agonism, whereas alvimopan displays negative intrinsic activity characteristic of a neutral antagonist [1]. This functional distinction may have implications for receptor signaling outcomes in tissues where residual opioid tone is present.

Opioid receptor pharmacology Binding affinity PAMORA In vitro characterization

Alvimopan Dissociates 65-Fold Slower from μ-Opioid Receptors Than Methylnaltrexone, Conferring Prolonged Target Engagement

Alvimopan exhibits exceptionally slow dissociation kinetics from human μ-opioid receptors compared to other opioid antagonists. In comparative kinetic binding studies, the dissociation half-life (t₁/₂) of alvimopan from the μ-opioid receptor was measured at 30–44 minutes, compared to 0.46 minutes for N-methylnaltrexone and 0.82 minutes for naloxone [1]. This corresponds to a 65- to 96-fold slower dissociation rate for alvimopan relative to methylnaltrexone. The prolonged receptor residence time is similar to that of buprenorphine (t₁/₂ = 44 minutes), a long-acting partial μ-agonist. Preincubation of alvimopan with μ-opioid receptors further increased its apparent affinity and potency, consistent with its slow dissociation kinetics [1].

Receptor binding kinetics Dissociation rate Residence time PAMORA

Alvimopan Accelerates Postoperative GI Recovery by 15–22 Hours Versus Placebo, the Only FDA-Approved Therapy for Postoperative Ileus

Alvimopan is the only PAMORA with regulatory approval for accelerating gastrointestinal recovery following bowel resection. In a multicenter, randomized, double-blind, placebo-controlled Phase III trial (N = 510 patients undergoing laparotomy for bowel resection or radical hysterectomy), alvimopan 6 mg and 12 mg twice daily accelerated time to GI recovery with hazard ratios of 1.28 (P < 0.05) and 1.54 (P < 0.001), respectively [1]. The mean reduction in time to GI recovery was 15 hours for the 6 mg dose and 22 hours for the 12 mg dose compared to placebo. Time to hospital discharge order written was also accelerated by 20 hours in the alvimopan 12 mg group (HR = 1.42; P = 0.003) [1]. A pooled analysis of three Phase III trials (N = 1,212 bowel resection patients) confirmed that alvimopan 12 mg significantly accelerated time to discharge order written by 18 hours (P < 0.001) and reduced postoperative morbidity and readmission rates [2]. Methylnaltrexone, naloxegol, and naldemedine lack this specific FDA-approved indication and have not demonstrated comparable efficacy in postoperative ileus settings.

Postoperative ileus Bowel resection GI recovery Phase III trial FDA-approved indication

Alvimopan Demonstrates Comparable OIC Efficacy to Naldemedine and Methylnaltrexone in Network Meta-Analysis, with Distinct Safety and Indication Profile

In a 2020 Bayesian network meta-analysis of randomized controlled trials for opioid-induced constipation (OIC), four PAMORAs (naldemedine, naloxone, methylnaltrexone, and alvimopan) demonstrated superior bowel movement response rates compared to placebo [1]. Alvimopan achieved an odds ratio (OR) of 2.2 (95% credible interval: 1.3–3.5) and a surface under the cumulative ranking (SUCRA) score of 68.02%, placing it intermediate in the efficacy ranking among PAMORAs [1]. For comparison, naldemedine ranked first (OR = 2.8; SUCRA = 89.42%), naloxone second (OR = 2.9; SUCRA = 87.44%), and methylnaltrexone fourth (OR = 1.7; SUCRA = 46.09%) [1]. However, alvimopan's development for OIC was discontinued due to cardiovascular safety signals in long-term trials, resulting in an FDA REMS restriction that limits its use to short-term inpatient postoperative settings [2]. This creates a clear procurement distinction: alvimopan is indicated and restricted to postoperative ileus management, whereas naldemedine, methylnaltrexone, and naloxegol are indicated for chronic OIC without REMS restrictions.

Opioid-induced constipation Network meta-analysis PAMORA Bowel movement response

Alvimopan Application Scenarios: Where This Compound Delivers Unique Value Based on Quantitative Differentiation


Accelerated Postoperative Recovery Protocols (ERAS) for Bowel Resection Surgery

Alvimopan is uniquely positioned as the only FDA-approved pharmacotherapy for postoperative ileus, making it a cornerstone component of Enhanced Recovery After Surgery (ERAS) protocols for patients undergoing partial large or small bowel resection with primary anastomosis. Based on Phase III trial data demonstrating a 15–22 hour acceleration in GI recovery and an 18–20 hour reduction in time to hospital discharge order written [1][2], alvimopan 12 mg administered orally 2 hours preoperatively and twice daily for up to 7 days postoperatively reduces hospital length of stay and associated costs. Unlike alternative PAMORAs (methylnaltrexone, naloxegol, naldemedine), which lack both regulatory approval and clinical trial evidence for postoperative ileus, alvimopan addresses a specific unmet need in surgical recovery. Procurement for hospital formularies should prioritize alvimopan for colorectal surgery and radical cystectomy pathways where reducing postoperative ileus directly impacts patient outcomes and institutional efficiency [3].

Pharmacological Tool Compound for Investigating Slow-Dissociation μ-Opioid Antagonists

Alvimopan's uniquely slow dissociation kinetics from μ-opioid receptors (t₁/₂ = 30–44 minutes)—65-fold slower than methylnaltrexone—make it an invaluable pharmacological tool compound for studying receptor residence time and its relationship to in vivo efficacy [4]. Researchers investigating structure-kinetic relationships, target engagement duration, or the pharmacodynamic consequences of prolonged receptor occupancy can utilize alvimopan as a benchmark slow-dissociating neutral antagonist. Comparative studies with rapidly dissociating antagonists (e.g., methylnaltrexone, t₁/₂ = 0.46 min; naloxone, t₁/₂ = 0.82 min) enable dissection of the contribution of binding kinetics to functional antagonism, peripheral selectivity, and therapeutic window. Alvimopan is the only PAMORA with this kinetic profile supported by both in vitro binding data and clinical outcomes, positioning it as a preferred reference compound for academic and pharmaceutical research programs focused on opioid receptor pharmacology [4].

High-Affinity μ-Opioid Receptor Binding Reference Standard

With a Kᵢ of 0.4 nM (0.2 ng/mL) for the cloned human μ-opioid receptor and no measurable agonist activity in standard pharmacological assays, alvimopan serves as a high-affinity neutral antagonist reference standard for receptor binding and functional assays [5][6]. Its ~40-fold higher affinity compared to methylnaltrexone (pKᵢ = 9.6 vs. 8.0) and 3- to 9-fold higher potency than naloxone enables sensitive detection of μ-opioid receptor expression and function in tissue preparations with low receptor density [6]. At concentrations of 1–10 µM, alvimopan demonstrates no activity at over 70 non-opioid receptors, enzymes, and ion channels, confirming its selectivity and suitability as a clean pharmacological probe [5]. Procurement for assay development, receptor occupancy studies, or quality control applications in drug discovery should favor alvimopan over lower-affinity alternatives when assay sensitivity and target selectivity are critical parameters.

Clinical Comparator for PAMORA Differentiation Studies

Alvimopan represents a distinct pharmacological and regulatory entity within the PAMORA class, making it an essential comparator arm for studies seeking to differentiate new chemical entities or evaluate class effects. Key differentiating features include: (1) peripheral restriction achieved via slow dissociation kinetics rather than quaternary amine structure (unlike methylnaltrexone) [5]; (2) neutral antagonist functional activity lacking partial agonism (unlike methylnaltrexone) [6]; (3) FDA approval exclusively for postoperative ileus with REMS-mandated short-term inpatient use [7]; and (4) documented cardiovascular safety concerns with long-term exposure that curtailed OIC development [8]. These attributes make alvimopan a critical reference compound for comparative efficacy, safety, and mechanism-of-action studies. Researchers designing head-to-head clinical trials or preclinical pharmacology studies should include alvimopan as a comparator to contextualize findings against this well-characterized, kinetically unique PAMORA with a distinct regulatory and safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvimopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.